1-Chloro-3-phenylacetone
Overview
Description
1-Chloro-3-phenylacetone is a chemical compound belonging to the class of phenylacetone derivatives. It is known for its use in organic synthesis and has the molecular formula C9H9ClO. The compound is characterized by a phenyl group attached to a chlorinated acetone moiety, making it a versatile intermediate in various chemical reactions .
Mechanism of Action
Target of Action
1-Chloro-3-phenylacetone is an organic compound
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions involve the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of dust can affect the compound’s stability . Additionally, the compound should be handled with care to avoid contact with skin and eyes, and adequate ventilation should be ensured during its use .
Biochemical Analysis
Cellular Effects
1-Chloro-3-phenylacetone affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, including enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, this compound can bind to specific receptors and modulate their activity, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to significant changes in biochemical and physiological parameters .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-phenylacetone can be synthesized through several methods. One common method involves the reaction of hydrogen chloride with a diazonium ketone solution . Another approach is the Friedel-Crafts alkylation of chloroacetone with benzene in the presence of an aluminum chloride catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methodologies but optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-phenylacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid.
Reduction: Reduction reactions can convert it into secondary alcohols such as phenyl-2-propanol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: Phenyl-2-propanol.
Substitution: Various substituted phenylacetones depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-phenylacetone has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its derivatives has led to the development of new therapeutic agents.
Comparison with Similar Compounds
1-Chloro-2-phenylacetone: Another derivative with a different position of the chlorine atom, leading to variations in reactivity and applications.
Uniqueness: 1-Chloro-3-phenylacetone is unique due to its specific structure, which combines the reactivity of a chlorinated acetone with the stability of a phenyl group. This makes it a valuable intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
1-chloro-3-phenylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHSOXYJMSVOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284738 | |
Record name | 1-chloro-3-phenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-38-2 | |
Record name | 937-38-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-3-phenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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